molecular formula C16H16ClNO3 B5809292 N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B5809292
M. Wt: 305.75 g/mol
InChI Key: CSVGJZFEKVDSEK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted methoxyphenyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-methylphenol.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-methylphenol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Solvent Selection: Use of solvents like dichloromethane or toluene to enhance reaction efficiency.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or anticancer agents.

    Materials Science: It is explored for its use in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide: is similar to other acetamides with substituted phenyl groups, such as N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide and N-(3-methoxyphenyl)-2-(2-methylphenoxy)acetamide.

Uniqueness

    Structural Features: The presence of both a chloro-substituted methoxyphenyl group and a methylphenoxy group makes this compound unique compared to other acetamides.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11-5-3-4-6-14(11)21-10-16(19)18-13-9-12(17)7-8-15(13)20-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVGJZFEKVDSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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